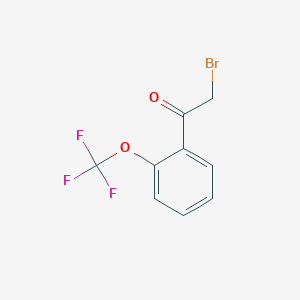
2-(Trifluormethoxy)phenacylbromid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethoxy)phenacyl bromide is an aromatic organic compound with the molecular formula C9H6BrF3O2 and a molecular weight of 283.04 g/mol . It is characterized by the presence of a trifluoromethoxy group attached to a phenacyl bromide structure. This compound is primarily used in research settings, particularly in the field of proteomics .
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethoxy)phenacyl bromide has several applications in scientific research:
Proteomics: It is used as an affinity labeling reagent to study protein-protein interactions.
Drug Discovery: The compound’s ability to interact with proteins makes it a valuable tool in drug discovery efforts.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethoxy)phenacyl bromide typically involves the reaction of 2-(trifluoromethoxy)benzaldehyde with bromine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods
While specific industrial production methods for 2-(Trifluoromethoxy)phenacyl bromide are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive bromine and trifluoromethoxy groups .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Trifluoromethoxy)phenacyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromide group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The phenacyl group can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various amines are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Wirkmechanismus
The mechanism of action of 2-(Trifluoromethoxy)phenacyl bromide involves its ability to act as an electrophile in nucleophilic substitution reactions. The bromide group is a good leaving group, allowing nucleophiles to attack the carbonyl carbon, leading to the formation of new covalent bonds . This property is exploited in affinity labeling, where the compound covalently attaches to specific amino acid residues in proteins, enabling the study of protein interactions and functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-(trifluoromethoxy)acetophenone: Similar in structure but with a different substitution pattern on the aromatic ring.
2-Bromo-4’-methoxyacetophenone: Contains a methoxy group instead of a trifluoromethoxy group.
2-Bromo-4’-methylacetophenone: Contains a methyl group instead of a trifluoromethoxy group.
Uniqueness
2-(Trifluoromethoxy)phenacyl bromide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group is highly electron-withdrawing, increasing the compound’s reactivity in nucleophilic substitution reactions. Additionally, the trifluoromethoxy group introduces hydrophobicity, which can influence the compound’s interactions with biological molecules .
Eigenschaften
IUPAC Name |
2-bromo-1-[2-(trifluoromethoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c10-5-7(14)6-3-1-2-4-8(6)15-9(11,12)13/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJFOLRUNWTRLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CBr)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381077 |
Source


|
| Record name | 2-(Trifluoromethoxy)phenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
530141-40-3 |
Source


|
| Record name | 2-(Trifluoromethoxy)phenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














